2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
2-[(4-Amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino (-NH₂) and ethyl (-C₂H₅) group at the 4- and 5-positions, respectively. The triazole moiety is connected via a sulfanyl (-S-) bridge to an ethanone group, which is further linked to a 1,2,3,4-tetrahydroquinoline (THQ) ring system. This structural architecture combines electron-rich (THQ) and electron-deficient (triazole) motifs, rendering it a candidate for diverse pharmacological applications, including enzyme modulation and receptor binding .
The compound’s synthetic route likely involves coupling a pre-functionalized triazole with an α-halogenated ketone derivative of THQ under basic conditions, as evidenced by analogous procedures for related compounds . Its molecular weight is estimated to be ~350–400 g/mol, based on structurally similar derivatives .
Properties
IUPAC Name |
2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-2-13-17-18-15(20(13)16)22-10-14(21)19-9-5-7-11-6-3-4-8-12(11)19/h3-4,6,8H,2,5,7,9-10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXQZSDCSSYPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)SCC(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve moderate temperatures (25-80°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The triazole moiety can bind to enzymes and receptors, inhibiting their activity or modulating their function. The tetrahydroquinoline moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Pharmacological and Physicochemical Comparisons
- Lipophilicity: The ethyl group on the triazole and THQ moiety increases logP (~2.5–3.5), favoring membrane permeability over more polar derivatives like 2-(4-aminophenyl)-1-THQ-ethanone (logP ~1.8) .
- Antimicrobial Activity: Chlorophenyl- and quinoline-substituted analogues (e.g., ) exhibit enhanced antimycobacterial activity due to halogen-mediated hydrophobic interactions .
Crystallographic and Validation Data
- Structural Validation: Compounds with THQ or isoquinoline moieties (e.g., ) often require SHELXL for refinement due to conformational flexibility. The target compound’s structure would similarly benefit from SHELX-based validation .
- Hydrogen Bonding: Unlike nitro-substituted derivatives (e.g., ), the target compound’s amino group may form stronger N–H···O/N interactions, influencing crystal packing and stability.
Biological Activity
The compound 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecular structure includes a triazole ring and a tetrahydroquinoline moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has shown promising results against various microbial strains. For instance:
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
The antimicrobial activity suggests that the compound could be a potential candidate for developing new antimicrobial agents.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been tested for its inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission and are often targeted in the treatment of neurodegenerative diseases.
These findings indicate that the compound may have therapeutic applications in treating conditions like Alzheimer's disease.
Study 1: Antimicrobial Efficacy
In a controlled study involving various synthesized derivatives of triazole compounds, the compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disc diffusion methods to assess efficacy and concluded that modifications to the triazole ring could enhance activity.
Study 2: Neuroprotective Effects
Another case study investigated the neuroprotective effects of the compound on animal models of neurodegeneration. The results indicated that administration of the compound resulted in reduced oxidative stress markers and improved cognitive function in treated subjects compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
